molecular formula C18H22N4O2 B5632038 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one

1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one

Katalognummer B5632038
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: IYYQEBCQDWZNSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one, also known as CRF-1 antagonist, is a chemical compound that has been used in scientific research for its potential therapeutic applications.

Wirkmechanismus

1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonist works by blocking the binding of CRF to its receptors in the brain, specifically the 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one receptor. 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one receptor activation is known to increase the release of stress hormones, such as cortisol, and activate the hypothalamic-pituitary-adrenal (HPA) axis. By blocking 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one receptor activation, 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonist can reduce the release of stress hormones and prevent the activation of the HPA axis.
Biochemical and Physiological Effects:
1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonist has been shown to have a range of biochemical and physiological effects in animal studies. It has been shown to reduce anxiety-like behaviors, decrease drug-seeking behavior, and improve cognitive function. Additionally, it has been shown to reduce the release of stress hormones, such as cortisol and adrenocorticotropic hormone (ACTH), and prevent the activation of the HPA axis.

Vorteile Und Einschränkungen Für Laborexperimente

1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonist has several advantages for lab experiments, including its specificity for the 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one receptor and its ability to block the activity of CRF. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high doses. Additionally, it may not be effective in all animal models of anxiety, depression, and addiction.

Zukünftige Richtungen

There are several future directions for the research of 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonist. One direction is to explore its potential therapeutic applications in other diseases, such as post-traumatic stress disorder (PTSD) and chronic pain. Another direction is to develop more potent and selective 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonists with improved pharmacokinetic properties. Additionally, further research is needed to understand the long-term effects and safety of 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonist in humans.
Conclusion:
In conclusion, 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonist is a promising chemical compound that has been extensively studied for its potential therapeutic applications in anxiety, depression, addiction, and stress-related disorders. Its mechanism of action involves blocking the activity of CRF, which can reduce the release of stress hormones and prevent the activation of the HPA axis. While it has several advantages for lab experiments, it also has some limitations and further research is needed to fully understand its potential therapeutic applications.

Synthesemethoden

The synthesis of 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonist involves a series of chemical reactions, including the condensation of 2-aminobenzimidazole and 4-methylpiperazine, followed by the reaction with 3-bromo-1-propanol and 7-hydroxychromone. The final product is obtained through a purification process, such as column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonist has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, addiction, and stress-related disorders. It has been shown to block the activity of corticotropin-releasing factor (CRF), a neuropeptide that plays a crucial role in the stress response system. By blocking CRF activity, 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonist can reduce the symptoms of anxiety and depression, as well as prevent drug relapse in addiction.

Eigenschaften

IUPAC Name

1-[3-(4-methylpiperazin-1-yl)propyl]chromeno[3,4-d]imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-20-9-11-21(12-10-20)7-4-8-22-13-19-16-17(22)14-5-2-3-6-15(14)24-18(16)23/h2-3,5-6,13H,4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYQEBCQDWZNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C=NC3=C2C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.